2,5-Dimorpholinobenzenamine is an organic compound that belongs to the class of amines. It features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom and five carbon atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions involving morpholine derivatives and substituted anilines. It may also be found in research literature focused on drug development and polymer chemistry.
2,5-Dimorpholinobenzenamine is classified as an aromatic amine due to the presence of a benzene ring and an amine functional group. Its morpholine moiety contributes to its unique properties, making it a subject of interest in both organic synthesis and pharmacology.
The synthesis of 2,5-Dimorpholinobenzenamine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and time to optimize yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of the reactions.
The molecular formula of 2,5-Dimorpholinobenzenamine is CHNO. The compound contains:
2,5-Dimorpholinobenzenamine can participate in various chemical reactions:
Each reaction type requires specific conditions (e.g., temperature, solvent) to ensure successful transformation while minimizing side reactions. For instance, diazotization typically requires low temperatures to stabilize the diazonium salt.
The mechanism of action for 2,5-Dimorpholinobenzenamine largely depends on its application in biological systems or materials science. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors:
While specific data on its mechanism in biological systems may be limited, studies suggest that compounds with similar structures often exhibit significant biological activity due to their ability to mimic natural substrates.
Quantitative structure-activity relationship studies have indicated that modifications in the morpholine moiety can significantly influence biological activity and solubility profiles.
2,5-Dimorpholinobenzenamine has potential applications in:
The development of 2,5-dimorpholinobenzenamine represents a strategic evolution in heterocyclic chemistry aimed at optimizing pharmacophore efficiency. Morpholine-containing compounds entered medicinal chemistry in the 1930s, with significant expansion following the commercialization of early therapeutics like timolol (1978) and moclobemide (1992) [8]. The integration of multiple morpholine units into aromatic systems emerged as a focused research direction in the early 2000s, coinciding with advances in targeted kinase therapies. 2,5-Dimorpholinobenzenamine specifically arose from systematic structure-activity relationship investigations into PI3K/AKT/mTOR pathway inhibitors, where molecular modeling revealed that symmetrical morpholine placement conferred optimal spatial orientation for ATP-binding pocket interactions [1] [8]. Its emergence reflects the broader trend in drug discovery where multifunctionalization of privileged scaffolds enhances target engagement.
Table 1: Developmental Timeline of Morpholine-Containing Therapeutics Relevant to 2,5-Dimorpholinobenzenamine
Time Period | Key Developments | Influence on 2,5-Dimorpholinobenzenamine Research |
---|---|---|
1935-1970 | Commercial availability of morpholine; Early CNS agents (e.g., Doxapram) | Established morpholine's pharmacokinetic benefits |
1980-2000 | Marketed morpholine drugs (Timolol, Reboxetine) | Demonstrated clinical viability of morpholine scaffolds |
Early 2000s | PI3K inhibitor research identifying morpholine pharmacophores | Rationalized dual substitution for kinase target engagement |
2010-Present | High-throughput screening of polysubstituted aromatics | Enabled identification of 2,5-configuration specificity |
Morpholine (1-oxa-4-azacyclohexane) serves as a versatile bioisostere in drug design due to its balanced physicochemical properties. Its incorporation significantly modulates key parameters:
Table 2: Comparative Physicochemical Properties of Bioisosteric Heterocycles
Parameter | Morpholine | Piperidine | Piperazine | Tetrahydrofuran |
---|---|---|---|---|
Polar Surface Area (Ų) | 12.0 | 11.1 | 15.3 | 9.2 |
LogD (pH 7.4) | -0.44 | 1.05 | -0.68 | 1.10 |
pKa (conjugate acid) | 8.36 | 11.12 | 9.80 | -2.05* |
% Metabolic Clearance (Human Liver Microsomes) | 22.4 | 48.7 | 65.3 | 18.9 |
*Tetrahydrofuran lacks basic nitrogen; value reflects aliphatic oxygen pKa [1] [8].
The 1,4-di-substitution pattern in 2,5-dimorpholinobenzenamine creates a synergistic pharmacological profile unattainable with mono-substituted analogues:
Table 3: Binding Interactions of Dual vs. Single Morpholine Substitution in Model Targets
Target Protein | Compound Class | Kᵢ/Kd (μM) | Key Interactions | Role of 2,5-Dimorpholine |
---|---|---|---|---|
Carbonic Anhydrase II | Mono-morpholine thiazole | 46.18 ± 1.27 | Zn²⁺ coordination, His94 H-bond | Single coordination site |
2,5-Dimorpholine benzene | 14.68 ± 0.29 | Zn²⁺ coordination, Asn67 H-bond, Phe131 hydrophobic | Additional hydrophobic contact | |
PI3Kγ | Standard inhibitor (e.g., Copanlisib) | 0.005 | Val882 H-bond, Lys833 salt bridge | N/A (reference) |
2,5-Dimorpholinobenzenamine core | 0.18 | Lys833 H-bond (2x), Met804 hydrophobic | Dual H-bond donors at optimal geometry | |
TBK1 Kinase | Amlexanox derivative | 0.21 | Glu96 H-bond, Leu123 hydrophobic | N/A (reference) |
2,5-Analogue | 0.09 | Glu96 H-bond, Leu123/Val42 hydrophobic, water network | Enhanced hydrophobic burial and water displacement |
The strategic positioning of morpholine units thus transforms simple aniline into a privileged scaffold for next-generation inhibitors, merging target potency with developability – a critical advancement in kinase therapeutics where conventional heterocycles face solubility-limited efficacy [1] [6] [8].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: